2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine
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Overview
Description
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is a chemical compound with the molecular formula C11H23NS and a molecular weight of 201.38 g/mol . It is also known by its IUPAC name, 4-isopentyl-2,2-dimethylthiomorpholine . This compound is characterized by the presence of a thiomorpholine ring substituted with a 3-methylbutyl group and two methyl groups at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine typically involves the reaction of thiomorpholine with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of thiomorpholine with 3-methylbutyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, amines; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced derivatives
Substitution: Various substituted thiomorpholine derivatives
Scientific Research Applications
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the 3-methylbutyl and dimethyl substitutions.
2,2-Dimethylthiomorpholine: Lacks the 3-methylbutyl group.
4-(3-Methylbutyl)thiomorpholine: Lacks the dimethyl substitutions at the 2-position.
Uniqueness
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is unique due to the presence of both the 3-methylbutyl group and the two methyl groups at the 2-position. These substitutions confer distinct chemical and physical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAKWGAEFNFSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCSC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864431-03-7 |
Source
|
Record name | 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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